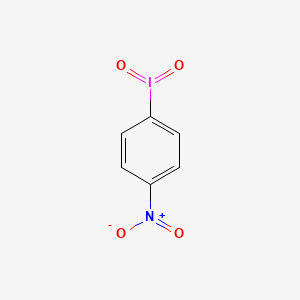

1-Iodyl-4-nitro-benzene

Beschreibung

Conceptual Framing of 1-Iodyl-4-nitro-benzene as a Representative Hypervalent Iodine(V) Reagent

This compound serves as a quintessential hypervalent iodine(V) reagent. The iodine atom in this molecule is pentavalent, a state achieved through the formation of what are known as hypervalent bonds. This bonding involves a three-center, four-electron (3c-4e) bond, which is more polarized, longer, and weaker than a standard covalent bond, contributing to the high electrophilic reactivity of these compounds. nih.gov

The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the reactivity of the iodyl group. This structural feature enhances the oxidizing power of the iodine center, making 1-iodyl-4-nitrobenzene a potent oxidant in various chemical transformations. clockss.org Its utility is particularly noted in the oxidation of alcohols and other functional groups. thieme-connect.deacs.org The general structure of iodylarenes, including this compound, often involves intermolecular secondary I···O bonds, which can lead to the formation of polymeric structures, affecting their solubility and stability. psu.edu

The synthesis of this compound typically starts from its precursor, 1-iodo-4-nitrobenzene (B147127). The oxidation of the iodine atom in 1-iodo-4-nitrobenzene to the +5 state can be achieved using various oxidizing agents. nih.gov For instance, the reaction of o-nitroiodobenzene with m-chloroperoxybenzoic acid (mCPBA) has been shown to produce a novel hypervalent iodine(III/V) compound, highlighting the role of the nitro group in stabilizing hypervalent iodine structures. rsc.org

Historical Development and Contemporary Significance of Iod(V)arenes in Modern Organic Synthesis

The field of hypervalent iodine chemistry dates back to 1886 with the synthesis of the first organic hypervalent iodine compound, (dichloroiodo)benzene. acs.org This was soon followed by the preparation of other key reagents, including iodosylbenzene and 2-iodoxybenzoic acid (IBX) in 1893. acs.org For a long time, iodylarenes like iodylbenzene saw limited use in synthesis. nih.gov However, a resurgence of interest began around the 1980s, with compounds like IBX and the Dess-Martin periodinane (DMP) emerging as highly selective and mild oxidizing agents for a wide array of synthetic transformations. acs.orgpsu.eduacs.org

The contemporary significance of iodylarenes, including this compound, lies in their ability to mediate a diverse range of oxidative reactions under mild conditions. mdpi.com These reagents are instrumental in the oxidation of alcohols to aldehydes and ketones, the α,β-unsaturation of carbonyl compounds, and various oxidative cyclization reactions to form heterocyclic compounds. mdpi.compsu.edunih.gov The development of polymer-supported and recyclable iodylarene reagents is a major area of current research, aiming to address the issue of stoichiometric iodide-containing byproducts. nsf.gov Furthermore, the catalytic application of hypervalent iodine compounds is a rapidly advancing field, offering more sustainable synthetic methods. rsc.org

Recent research has focused on modifying the structure of iodylarenes to fine-tune their reactivity and improve their physical properties, such as solubility. For example, the introduction of ortho-substituents in iodylarenes can disrupt the polymeric network, leading to more soluble and stable reagents. thieme-connect.deacs.org

Comparative Analysis with Other Classes of Oxidative Reagents

Hypervalent iodine(V) reagents like this compound offer several advantages over other classes of oxidizing agents, particularly those based on heavy metals. scispace.comrsc.org

Comparison with Heavy Metal Oxidants:

Toxicity and Environmental Impact: Heavy metal oxidants, such as those containing chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or manganese (e.g., potassium permanganate, KMnO₄), are often toxic and generate hazardous waste, posing significant environmental concerns. In contrast, hypervalent iodine reagents are considered more environmentally benign, as their byproducts are generally less toxic iodoarenes, which can potentially be recycled. scispace.comrsc.org

Selectivity and Mildness: Iodylarenes are renowned for their high selectivity and ability to effect oxidations under mild reaction conditions. acs.org This allows for the transformation of sensitive functional groups in complex molecules without over-oxidation or degradation, a common issue with stronger, less selective heavy metal oxidants.

Reaction Conditions: Reactions with iodylarenes are often performed under neutral or mildly acidic or basic conditions, which is advantageous for substrates that are sensitive to harsh pH environments.

Comparison with Other Hypervalent Iodine Reagents:

Iodine(III) vs. Iodine(V) Reagents: Within the family of hypervalent iodine compounds, iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are also effective oxidants. acs.org However, iodine(V) reagents are generally stronger oxidizing agents. mdpi.com The choice between an iodine(III) and an iodine(V) reagent often depends on the specific transformation required, with iodine(V) compounds being the reagents of choice for more challenging oxidations. mdpi.com

Structural Modifications: The reactivity of iodylarenes can be systematically tuned by altering the substituents on the aromatic ring. Electron-withdrawing groups, as in this compound, enhance the oxidizing power, while electron-donating groups can moderate it. clockss.org This allows for a degree of control not always possible with other classes of oxidants.

Comparison with Other Non-Metal Oxidants:

Peroxides and Peracids: While reagents like hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA) are powerful oxidants, they can sometimes lack the selectivity of iodylarenes and may require careful handling due to their explosive nature.

DMSO-based oxidations: Swern and Moffatt oxidations, which utilize dimethyl sulfoxide (B87167) (DMSO), are popular methods for alcohol oxidation. However, they often require cryogenic temperatures and can produce foul-smelling byproducts. Iodylarene-mediated oxidations typically proceed at or above room temperature and are generally odorless.

Eigenschaften

Molekularformel |

C6H4INO4 |

|---|---|

Molekulargewicht |

281.00 g/mol |

IUPAC-Name |

1-iodyl-4-nitrobenzene |

InChI |

InChI=1S/C6H4INO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H |

InChI-Schlüssel |

BMXXYWBYOJKMLW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])I(=O)=O |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for 1 Iodyl 4 Nitro Benzene

Preparation from 1-Iodo-4-nitrobenzene (B147127) Precursors

The foundational route to 1-iodyl-4-nitrobenzene is the oxidation of the corresponding iodobenzene (B50100). The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the iodine center and the stability of the resulting hypervalent iodine compound.

Historically, the preparation of iodylarenes (ArIO₂) has relied on the use of strong, stoichiometric oxidants. These methods, while effective, often require harsh reaction conditions and generate significant chemical waste. A common and improved classical method for synthesizing iodylarenes involves the use of sodium periodate (B1199274) (NaIO₄) as the oxidant. researchgate.net The reaction is typically carried out by heating the precursor, 1-iodo-4-nitrobenzene, with NaIO₄ dissolved in a solvent mixture such as aqueous acetic acid. researchgate.net This process directly converts the iodine(I) center to the iodine(V) state. While specific data for the 4-nitro derivative is sparse in foundational literature, this general methodology is applicable to a range of iodoarenes, with reaction times typically spanning several hours at elevated temperatures to ensure complete conversion. researchgate.net

Table 1: Classical Oxidation of 1-Iodo-4-nitrobenzene

| Precursor | Oxidant | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Sodium Periodate (NaIO₄) | 30% (v/v) aq. Acetic Acid | Boiling, 3-6 hours | 1-Iodyl-4-nitro-benzene |

Data derived from general procedures for iodylarene synthesis. researchgate.net

Recent research has focused on developing more environmentally benign and efficient synthetic routes. These modern approaches include electrochemical methods and catalytic systems, which offer advantages such as milder reaction conditions and reduced waste. researchgate.netrsc.org

Electrochemical synthesis represents a significant advancement in preparing hypervalent iodine compounds, as it uses electrons as the primary "reagent," thus avoiding the need for chemical oxidants. researchgate.net In this method, 1-iodo-4-nitrobenzene is subjected to anodic oxidation. Research has shown that the electrolysis of 1-iodo-4-nitrobenzene in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) with a supporting electrolyte such as lithium perchlorate (B79767) (LiClO₄) can yield a stable hypervalent iodine species. A key finding is that the oxidant derived from 1-iodo-4-nitrobenzene can be isolated as a stable, pale yellow amorphous powder. researchgate.net This contrasts with many other iodobenzene derivatives, particularly those with electron-donating groups, which often yield hypervalent intermediates that are too unstable for isolation and must be used in situ. researchgate.net The electron-deficient nature of the 4-nitrophenyl group imparts significant stability to the resulting I(III) or I(V) species. researchgate.netkeio.ac.jp

Table 2: Electrochemical Synthesis of Hypervalent Iodine Species from 1-Iodo-4-nitrobenzene

| Precursor | Electrolyte | Solvent | Result | Yield |

|---|

Catalytic systems offer an elegant approach where the active iodyl species is generated in situ in small, effective concentrations, immediately available to participate in a desired chemical transformation. In these setups, 1-iodo-4-nitrobenzene acts as a precatalyst. rsc.org A stoichiometric terminal oxidant, often a safer and more cost-effective option like Oxone® (potassium peroxymonosulfate) or m-chloroperoxybenzoic acid (m-CPBA), is used to oxidize the precatalyst to the active I(V) state within the reaction mixture. rsc.orgnsf.gov This transiently generated 1-iodyl-4-nitrobenzene can then mediate various oxidative reactions, such as C-H aminations. rsc.org For instance, a protocol for C-H amination employed 1-iodo-4-nitrobenzene as the precatalyst with Oxone® as the oxidant. rsc.org Another modern approach involves aldehyde-promoted aerobic oxidation to generate I(V) reagents from iodoarenes bearing weakly chelating ortho-substituents. nsf.gov These catalytic methods are highly efficient and minimize the need to handle potentially hazardous hypervalent iodine reagents directly.

Modern and Green Approaches for Synthesis of this compound

Advanced Synthetic Strategies for Modified this compound Derivatives

The synthesis and properties of iodylarenes are profoundly influenced by the substituents on the aromatic ring. Understanding these effects is crucial for designing new reagents with tailored reactivity and stability.

The presence of substituents on the iodoarene starting material plays a critical role in both the synthesis and the stability of the resulting I(V) compound. Electron-withdrawing groups, such as the nitro group in 1-iodo-4-nitrobenzene, generally have a stabilizing effect on the hypervalent iodine center.

Synthesis: Synthetic routes to hypervalent iodine compounds often tolerate strong electron-withdrawing groups like nitro and ester functionalities. nih.govrsc.org The deactivation of the aromatic ring by the nitro group can be advantageous, as it suppresses side reactions such as electrophilic attack on the ring itself during the oxidation process. nih.gov

Stability: The stability of the resulting iodylarene is significantly enhanced by electron-withdrawing substituents. The successful isolation of the hypervalent iodine oxidant generated electrochemically from 1-iodo-4-nitrobenzene as a stable solid underscores this effect. researchgate.net In contrast, iodoarenes with electron-donating groups often lead to unstable intermediates. researchgate.net This increased stability is attributed to the inductive withdrawal of electron density from the iodine atom, which stabilizes the hypervalent bond.

Reactivity: While electron-withdrawing groups enhance stability, they can concurrently reduce the reactivity of the iodylarene as an oxidant. researchgate.net For example, in ruthenium-catalyzed oxidations, iodosylbenzenes with electron-withdrawing substituents were found to be less reactive but more selective compared to iodosylbenzene itself. researchgate.net This trade-off between stability and reactivity allows for the fine-tuning of reagents for specific applications.

Iii. Structural and Mechanistic Elucidation of 1 Iodyl 4 Nitro Benzene Chemistry

Theoretical Frameworks for Hypervalent Iodine(V) Bonding

Hypervalent compounds are those in which a main group element formally possesses more than eight electrons in its valence shell. illinois.edu The bonding in iodine(V) compounds like 1-iodyl-4-nitrobenzene is not adequately explained by simple Lewis structures or the outdated concept of d-orbital participation. illinois.edue-bookshelf.de Instead, modern theoretical frameworks provide a more accurate depiction of the electronic structure.

The primary model used to describe the bonding in many hypervalent molecules is the three-center, four-electron (3c-4e) bond, also known as the Pimentel-Rundle model. wikipedia.orgdocsity.com In λ⁵-iodanes like 1-iodyl-4-nitrobenzene (ArIO₂), the bonding can be conceptualized as involving a standard two-center, two-electron (2c-2e) covalent bond between the iodine atom and the carbon of the aryl group, and two orthogonal, hypervalent 3c-4e bonds accommodating the two oxygen ligands. e-bookshelf.de

The 3c-4e bond involves the overlap of a p-orbital on the central iodine atom with orbitals from the two oxygen atoms, forming a linear O–I–O arrangement. This interaction results in three molecular orbitals (MOs): a bonding MO, a non-bonding MO, and an antibonding MO. illinois.eduwikipedia.org The four electrons (two from the iodine's p-orbital and one from each oxygen) occupy the bonding and non-bonding orbitals, resulting in a stable system. wikipedia.orgscripps.edu The non-bonding orbital typically has electron density localized on the more electronegative terminal atoms (the oxygen ligands). illinois.edu This model successfully explains the characteristic linear geometry and the longer, weaker nature of the hypervalent bonds compared to conventional covalent bonds. e-bookshelf.de

Table 1: Molecular Orbital Description of a 3c-4e Bond

| Molecular Orbital | Occupancy | Description |

|---|---|---|

| Bonding (ψ) | 2 electrons | Delocalized over all three atoms (O-I-O), resulting in a net bonding interaction. |

| Non-bonding (ψn) | 2 electrons | Primarily localized on the terminal oxygen atoms, with no significant contribution to bonding. |

This interactive table summarizes the molecular orbital theory explanation for the three-center, four-electron bond.

The presence of a nitro (-NO₂) group at the para position of the benzene (B151609) ring has a profound effect on the electronic properties of the molecule. The nitro group is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework. sarthaks.com

Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto its oxygen atoms, as shown by resonance structures. This effect is most pronounced at the ortho and para positions. sarthaks.comquora.com

This strong electron withdrawal deactivates the aromatic ring towards electrophilic attack. quora.combrainly.com More importantly for the iodyl group, it significantly increases the electrophilicity of the hypervalent iodine center. By pulling electron density away from the iodine atom, the nitro group enhances its partial positive charge, making it a stronger oxidant and more susceptible to nucleophilic attack. This electronic modification stabilizes the highly oxidized iodine(V) state and influences the thermodynamics and kinetics of its reactions. The electron-deficient nature of the aryl ring can impact the stability of intermediates and the energy barriers of transition states in reactions involving the iodyl moiety.

Mechanistic Studies of 1-Iodyl-4-nitro-benzene Reactivity

The reactions of hypervalent iodine compounds often parallel those of transition metal complexes, involving fundamental steps such as ligand exchange and reductive elimination. e-bookshelf.de These processes are central to the role of 1-iodyl-4-nitrobenzene as an oxidizing agent in organic synthesis.

Reactions involving 1-iodyl-4-nitrobenzene typically proceed through a sequence of elementary steps. The initial step often involves the coordination of a substrate (nucleophile) to the electrophilic iodine center. This can lead to the formation of various intermediates. For instance, in oxidation reactions, the substrate may first coordinate to the iodine, followed by an intramolecular oxygen transfer.

Studies on the reduction of related compounds, such as m-iodo-nitrobenzene, have shown the operation of an ECE (electrochemical-chemical-electrochemical) mechanism, involving the formation of a radical anion intermediate that subsequently decomposes. researchgate.net While this applies to the precursor, the reactivity of the iodyl group itself involves different intermediates. In oxidation reactions, transient iodine(III) species are often postulated as key intermediates, formed after an initial oxygen transfer from the iodine(V) center to the substrate. The reaction pathway is often completed by the reductive elimination of the oxidized substrate and the resulting iodine(I) species (4-nitroiodobenzene).

Ligand Exchange: This process involves the substitution of one or more ligands at the iodine center. In the case of 1-iodyl-4-nitrobenzene, the oxo ligands can be exchanged for other nucleophilic ligands present in the reaction medium. This step is crucial as it allows for the introduction of the substrate or other reactive species into the coordination sphere of the iodine atom, setting the stage for subsequent transformations. The rate and equilibrium of ligand exchange can be influenced by the nature of the incoming ligand and the solvent.

Reductive Elimination: This is a key product-forming step in many reactions catalyzed or mediated by hypervalent iodine compounds. wikipedia.org Reductive elimination is the microscopic reverse of oxidative addition and involves the formation of a new covalent bond between two ligands, with a concurrent reduction in the oxidation state of the central atom. wikipedia.orglibretexts.org For 1-iodyl-4-nitrobenzene, this would typically involve the reduction of Iodine(V) to Iodine(III) or Iodine(I). A critical requirement for concerted reductive elimination is that the two groups being eliminated must be cis- to one another on the central atom. libretexts.orglibretexts.org In the pseudo-trigonal bipyramidal geometry of intermediate iodine(V) species, this geometric constraint dictates the feasibility and rate of the product-forming step.

Table 2: Key Mechanistic Steps in Hypervalent Iodine(V) Reactivity

| Mechanistic Step | Description | Role in this compound Chemistry |

|---|---|---|

| Ligand Exchange | Replacement of existing ligands (e.g., oxo) with new ligands (e.g., substrate, nucleophiles). | Introduces the substrate into the iodine's coordination sphere. |

| Reductive Elimination | Formation of a new bond between two cis-ligands, reducing the iodine's oxidation state (e.g., I(V) → I(III) or I(I)). | Typically the final, product-forming step in oxidation reactions. |

This interactive table outlines the fundamental reaction processes that govern the reactivity of 1-iodyl-4-nitrobenzene.

The kinetics and thermodynamics of reactions involving 1-iodyl-4-nitrobenzene are strongly influenced by the electron-withdrawing nitro group.

Kinetics: The rate of reactions is also enhanced by the electronic properties of the molecule. The electron-deficient iodine center is more susceptible to rapid coordination by nucleophilic substrates, which is often the initial step of the reaction mechanism. Consequently, 1-iodyl-4-nitrobenzene is expected to be a more reactive oxidant compared to iodylbenzene itself. For multi-step processes, the rate-determining step could be ligand exchange, an intramolecular rearrangement, or the final reductive elimination. For example, a study on the reduction of m-iodo-nitrobenzene determined a rate constant of 0.30 s⁻¹ for the decomposition of the radical anion intermediate, highlighting that quantitative kinetic data can be obtained for elementary steps in related systems. researchgate.net The specific rates for reactions of 1-iodyl-4-nitrobenzene would depend on the substrate and reaction conditions, but the general trend is that electron-withdrawing groups on the aryl ring accelerate oxidation reactions.

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of reactions involving hypervalent iodine compounds. These simulations can accurately predict the geometries of molecules and, crucially, the structures of transition states—the fleeting molecular arrangements at the peak of the energy barrier of a reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. This profile details the energy changes that occur at each step of the reaction, providing a quantitative measure of the feasibility and kinetics of the transformation. For instance, in the oxidation of a substrate by this compound, DFT calculations can pinpoint the activation energy, which is the energy required to reach the transition state and is a key determinant of the reaction rate.

Detailed analysis of the transition state geometry reveals the precise nature of bond-making and bond-breaking processes. Key parameters such as bond lengths and angles in the transition state offer a static picture of the dynamic process of chemical transformation.

Table 1: Hypothetical Calculated Energy Profile for a Reaction Involving this compound This table presents illustrative data that would be obtained from quantum chemical simulations.

| Reaction Species | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

| Reactants | 0.0 | I-O bond length: 1.90 |

| Transition State | +25.3 | Substrate-I distance: 2.50 |

| Intermediate | +5.2 | New C-O bond length: 1.45 |

| Products | -15.8 | I-O bond broken |

Beyond understanding existing reactions, computational chemistry offers a predictive framework for designing new and innovative chemical transformations. By systematically modifying the structure of the substrate or the hypervalent iodine reagent in silico, researchers can explore a vast chemical space to identify promising candidates for novel reactions.

One powerful approach involves the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals provide critical information about the nucleophilic and electrophilic character of different sites within a molecule. For instance, the LUMO of this compound can indicate the most likely site for nucleophilic attack, thereby predicting the regioselectivity of a reaction.

Furthermore, computational models can be used to screen potential catalysts or additives that could enhance the reactivity or selectivity of a transformation involving this compound. By calculating how these external agents interact with the reactants and transition states, it is possible to identify species that lower the activation energy or favor the formation of a desired product. This predictive capability accelerates the discovery of new synthetic methodologies, reducing the need for extensive and time-consuming experimental screening.

Table 2: Illustrative Computational Data for Predicting Reactivity Patterns This table provides examples of computational descriptors used to forecast the reactivity and selectivity of this compound in hypothetical reactions.

| Computational Descriptor | Predicted Outcome | Rationale |

| LUMO Energy of this compound | High electrophilicity at the iodine center | A low-lying LUMO indicates a strong propensity to accept electrons. |

| Calculated Activation Barriers for different substrates | Substrate B will react faster than Substrate A | A lower activation energy corresponds to a faster reaction rate. |

| HOMO-LUMO Gap between reagent and substrate | Favorable reaction with electron-rich substrates | A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile indicates a more favorable interaction. |

Iv. Applications of 1 Iodyl 4 Nitro Benzene in Advanced Organic Transformations

Oxidative Functionalization Reactions Mediated by 1-Iodyl-4-nitro-benzene

Hypervalent iodine(V) reagents, known as iodylarenes (ArIO₂), are recognized for their role as powerful oxygen-transfer agents in a multitude of oxidative reactions. While specific studies detailing the extensive use of this compound are emerging, its applications can be understood through the established reactivity of related iodylarenes. The electron-deficient nature of the aromatic ring in this compound is expected to render it a more potent oxidant compared to unsubstituted iodylbenzene.

Site-Selective C-H Oxidation and Functionalization

The direct oxidation and functionalization of unactivated C-H bonds is a primary goal in modern organic synthesis, allowing for the streamlined construction of complex molecules. Hypervalent iodine reagents are well-suited for this task. While detailed studies specifically employing this compound are not extensively documented, the general class of iodylarenes is known to mediate such transformations. These reactions typically proceed via a radical mechanism or through a concerted metalation-deprotonation pathway, depending on the reaction conditions and substrate. The strong oxidizing power of this compound makes it a promising candidate for effecting challenging C-H oxidations, potentially offering unique selectivity profiles influenced by the electronic properties of the reagent.

Oxidative Cyclization Reactions for Heterocycle Synthesis

Oxidative cyclization is a powerful strategy for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. Iodine-mediated oxidative cyclization reactions provide an efficient means to construct various O, N, and S-containing heterocycles. These reactions often involve the electrophilic activation of an alkyne or alkene by an iodine species, followed by intramolecular attack of a tethered nucleophile. Iodylarenes like this compound can act as the terminal oxidant in catalytic cycles or as stoichiometric reagents to drive these cyclizations. For instance, in the synthesis of fused thiadiazole derivatives, molecular iodine is often used to promote oxidative cyclization, demonstrating the utility of iodine-based reagents in forming complex ring systems. nih.gov The enhanced oxidizing power of this compound could potentially enable cyclizations of less reactive substrates under milder conditions.

Stereoselective Oxidations

Achieving stereoselectivity in oxidation reactions is crucial for the synthesis of chiral molecules. Hypervalent iodine reagents have been successfully employed in a variety of stereoselective transformations, including asymmetric sulfoxidations and oxidative rearrangements. In many cases, the stereochemical outcome is controlled by a chiral ligand or a chiral backbone on the iodine reagent itself. While specific examples utilizing this compound in stereoselective oxidations are not widely reported, related iodosylarenes have been used as terminal oxidants in iron-catalyzed asymmetric sulfoxidation reactions, achieving high enantioselectivity. This suggests that this compound could serve as a potent oxidant in similar catalytic systems designed to control stereochemistry.

Carbon-Heteroatom Bond Formations Using this compound

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, and sulfur) is fundamental to organic synthesis. Hypervalent iodine reagents can facilitate these reactions through various mechanisms, acting as electrophiles or promoting oxidative coupling processes.

Electrophilic Substitution Reactions

In the context of electrophilic aromatic substitution, reagents like nitric and sulfuric acid are used to generate a powerful electrophile (e.g., NO₂⁺) that attacks the aromatic ring. masterorganicchemistry.commsu.edu While this compound itself is an oxidant, its precursor, 1-iodo-4-nitrobenzene (B147127), is a product of electrophilic iodination of nitrobenzene (B124822). The reactivity of the iodyl derivative in electrophilic reactions would likely involve its function as an oxidant to generate an electrophilic species from a suitable precursor in situ. The nitro group on the benzene (B151609) ring is a deactivating group that directs incoming electrophiles to the meta position during electrophilic aromatic substitution. libretexts.org

Amidation Reactions (e.g., Ritter-type Amidation)

Amide bond formation is one of the most important reactions in organic chemistry. The Ritter reaction is a classic method that involves the addition of a nitrile to a carbocation, which is typically generated from an alkene or alcohol in the presence of a strong acid. While direct involvement of this compound in Ritter-type amidation is not a standard application, hypervalent iodine reagents can play a role in related amidation processes. For example, they can mediate the oxidative functionalization of C-H bonds with nitrogen sources. Furthermore, unconventional methods for amide synthesis include using nitroarenes as amine surrogates, where the nitro group is reduced in situ to an amine that can then participate in amidation. This highlights the synthetic versatility of the nitro functionality present in this compound.

Catalytic Oxidations and Sustainable Methodologies Employing this compound

The utility of hypervalent iodine reagents, including iodylarenes like 1-iodyl-4-nitrobenzene, has been significantly enhanced by the development of methods that allow them to be used in catalytic amounts. This approach aligns with the principles of green and sustainable chemistry by reducing waste and avoiding the use of stoichiometric heavy metal oxidants.

The key to using 1-iodyl-4-nitrobenzene catalytically is the in situ regeneration of the active iodine(V) species from its reduced iodine(I) form, 1-iodo-4-nitrobenzene. This is achieved by employing a stoichiometric terminal oxidant in the reaction mixture, which reoxidizes the iodoarene, thus completing a catalytic cycle.

Research has established several effective terminal oxidants for this purpose. Classic methods for oxidizing iodoarenes to iodylarenes have utilized oxidants like potassium bromate (B103136) (KBrO₃) in acidic conditions or aqueous hypochlorite (B82951) with a phase-transfer catalyst. nih.gov More contemporary and greener approaches focus on safer and more readily available co-oxidants. For the regeneration of iodine(V) species, Oxone (potassium peroxymonosulfate) has proven to be highly effective. nih.gov For instance, catalytic oxidations of alcohols have been successfully achieved by generating iodine(V) reagents in situ from their corresponding iodo-acid precursors using Oxone. nih.gov Another powerful oxidant capable of converting iodoarenes directly to iodylarenes is sodium periodate (B1199274) (NaIO₄) in boiling water, providing a straightforward and effective preparation method. nih.gov

The general catalytic cycle can be depicted as follows:

Oxidation Step: The substrate is oxidized by 1-iodyl-4-nitrobenzene (ArIO₂), which is itself reduced to 1-iodo-4-nitrobenzene (ArI).

Regeneration Step: The terminal oxidant present in the reaction mixture reoxidizes ArI back to the active ArIO₂ species, allowing it to participate in another oxidation cycle.

This strategy transforms a stoichiometric hypervalent iodine reaction into a catalytic process, where the iodoarene acts as a shuttle for the oxidizing potential of the terminal oxidant.

Hypervalent iodine compounds are cornerstones of metal-free oxidative transformations in organic synthesis. semanticscholar.orgresearchgate.netnih.gov Reagents like 1-iodyl-4-nitrobenzene serve as environmentally benign alternatives to traditional heavy metal-based oxidants (e.g., those based on chromium, manganese, or lead). Their utility stems from the highly electrophilic and oxidizing nature of the hypervalent iodine center. nih.gov

The strong electron-withdrawing nitro group in 1-iodyl-4-nitrobenzene enhances the oxidizing power of the iodyl group, making it a potent oxidant comparable to well-known iodine(V) reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP). nih.govnih.gov These reagents are widely applied for a variety of metal-free oxidative reactions, including the conversion of alcohols to aldehydes and ketones. nih.gov The use of 1-iodyl-4-nitrobenzene in such transformations avoids the toxicity, cost, and waste disposal issues associated with transition metal catalysts, representing a significant advancement in sustainable chemistry. nih.gov The reactions are often characterized by high chemoselectivity, mild conditions, and operational simplicity.

Electrochemical methods provide a powerful and sustainable means of activating iodoarenes for oxidative processes, generating hypervalent iodine species without the need for chemical oxidants. The precursor, 1-iodo-4-nitrobenzene, is noted for its stability under electrolytic conditions, which facilitates its conversion to reactive hypervalent intermediates.

The activation proceeds via anodic oxidation. By applying a sufficient electrical potential, an electron can be removed from the iodine atom of 1-iodo-4-nitrobenzene. This generates a highly reactive iodanyl radical cation (ArI•+), a formal Iodine(II) species. nih.gov This radical intermediate can then mediate oxidative transformations. For example, research on 1,2-diiodo-4,5-dimethoxybenzene (B11539) has shown that the electrochemically generated iodanyl radical is a highly efficient catalyst for C-H functionalization and C-N bond formation reactions. nih.gov This demonstrates a one-electron pathway as a viable mechanistic alternative to the traditional two-electron processes typical of hypervalent iodine chemistry. This electrocatalytic approach replaces chemical oxidants with electricity, making it an inherently green and atom-economical method for performing oxidative reactions. nih.gov

Reductive Transformations of 1-Iodo-4-nitrobenzene Precursors and Related Compounds

The precursor molecule, 1-iodo-4-nitrobenzene, possesses two distinct functional groups that can undergo reduction: the nitro group and the carbon-iodine bond. The ability to selectively reduce one group in the presence of the other is a significant challenge and an area of active research, leading to the development of highly specific catalytic methodologies.

The selective reduction of the nitro group in 1-iodo-4-nitrobenzene to yield 4-iodoaniline (B139537) is a valuable transformation, as the product is a versatile building block in medicinal and materials chemistry. The primary challenge is to prevent the concurrent hydrodehalogenation (loss of the iodine atom). acs.org Various heterogeneous catalysts have been investigated to achieve high chemoselectivity for this reaction.

Studies have identified several catalyst systems that provide high yields of the desired 4-iodoaniline while minimizing the formation of aniline (B41778) and other byproducts. Platinum-based catalysts promoted with other metals, such as vanadium (Pt-V/C), have shown promise. acs.org The selectivity of this reaction can be highly dependent on substrate concentration; lower concentrations have been shown to decrease dehalogenation. acs.org Ruthenium-based catalysts, particularly those promoted with iron (Ru-Fe/Al₂O₃), have also demonstrated excellent performance in continuous flow processes, providing stable conversion and high yields of 4-iodoaniline with very low aniline formation. researchgate.net

The table below summarizes the performance of various catalysts in the chemoselective hydrogenation of 1-iodo-4-nitrobenzene.

Electrocatalysis offers a clean and highly controllable alternative to chemical reagents for the reduction of nitroarenes. This method avoids the use of high-pressure hydrogen gas or metal hydrides. The electrochemical reduction of iodo-nitrobenzene has been shown to proceed via a complex pathway.

Studies on m-iodo-nitrobenzene, which serves as a model for the para-isomer, have revealed an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. researchgate.net The process involves:

(E) Initial Electron Transfer: The 1-iodo-4-nitrobenzene molecule accepts an electron at the cathode to form a radical anion, [I-C₆H₄-NO₂]•⁻.

(C) Chemical Step: This radical anion is unstable and undergoes a chemical transformation, specifically the cleavage of the carbon-iodine bond, to release an iodide ion (I⁻) and form a 4-nitrophenyl radical (•C₆H₄-NO₂).

(E) Second Electron Transfer: The 4-nitrophenyl radical is then rapidly reduced by another electron transfer at the cathode to form the 4-nitrophenyl anion, which is subsequently protonated by the solvent system to yield nitrobenzene. The nitrobenzene can then be further reduced to aniline under the electrochemical conditions.

The rate constant for the decomposition of the radical anion of m-iodo-nitrobenzene has been determined to be approximately 0.30 s⁻¹. researchgate.net Furthermore, highly selective electrocatalytic systems have been developed for the reduction of the nitro group itself. One such method employs a polyoxometalate redox mediator, which reversibly accepts electrons from the cathode and then chemically reduces the nitro group in solution, achieving high selectivity for the corresponding aniline in aqueous solution at room temperature. researchgate.net

Palladium-Catalyzed Cross-Coupling and Homocoupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org The Sonogashira coupling, a reaction that couples terminal alkynes with aryl or vinyl halides, is a prime example of such transformations. wikipedia.orgorganic-chemistry.orglibretexts.org In this context, aryl iodides like 1-iodo-4-nitrobenzene serve as key substrates.

An efficient palladium-catalyzed Sonogashira cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene (B144264) has been demonstrated to proceed smoothly, yielding the corresponding coupled product in quantitative amounts. nih.govresearchgate.net This high reactivity is attributed to the electron-deficient nature of the aryl iodide, which facilitates the initial oxidative addition step in the palladium catalytic cycle. The reaction can be carried out under mild, aerobic, copper-free, and ligand-free conditions, highlighting its efficiency and practicality. nih.govresearchgate.net While both Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Copper(I) iodide (CuI) were found to be crucial for the related homocoupling of terminal alkynes, the presence of CuI was noted to disfavor the Sonogashira cross-coupling of less active aryl iodides. nih.govresearchgate.net

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. nobelprize.orglibretexts.org This is followed by a transmetalation step (in the case of other couplings like Suzuki or Negishi) or, in the Sonogashira reaction, the formation of a copper acetylide that reacts with the palladium complex. nobelprize.orgwikipedia.org The cycle concludes with reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. nobelprize.org

Below is a data table summarizing the findings for the Sonogashira coupling of 1-iodo-4-nitrobenzene.

| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | Aerobic, copper-free, ligand-free | Quantitative |

This table illustrates the high efficiency of the Sonogashira cross-coupling reaction with an activated aryl iodide.

Homocoupling reactions of aryl halides can also be achieved using palladium catalysis, often with a reducing agent. For instance, a palladium pincer catalyst grafted onto magnetic nanoparticles has been shown to effectively catalyze the reductive homocoupling of various aryl halides. researchgate.net

Cyanation Reactions of Related Aryl Iodides

The introduction of a nitrile (cyano) group into an aromatic ring is a vital transformation, as aromatic nitriles are precursors to valuable functional groups like carboxylic acids, amines, and amides. ccspublishing.org.cn Palladium- and copper-catalyzed cyanation reactions of aryl halides, including 1-iodo-4-nitrobenzene, have been extensively developed, offering alternatives to traditional methods like the Sandmeyer and Rosenmund-von Braun reactions. nih.gov

Various cyanide sources have been employed in these reactions, with a significant focus on developing methods that use less toxic and more stable reagents. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a prominent, low-toxicity cyanide source for the palladium-catalyzed cyanation of aryl iodides and bromides. nih.govrsc.orgresearchgate.net

Research has shown the successful cyanation of 1-iodo-4-nitrobenzene using a Pd@CeO₂ catalyst with K₄[Fe(CN)₆]·3H₂O as the cyanide source, a reaction that can be enhanced by visible light irradiation. researchgate.net The presence of electron-withdrawing groups, such as the nitro group on the aryl iodide, is well-tolerated in these reactions. rsc.org

Copper-catalyzed systems have also proven effective for the cyanation of aryl iodides. ccspublishing.org.cn One developed protocol uses acetonitrile (B52724) as the "CN" source in a system catalyzed by copper, with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and a disilane. This method demonstrates good reactivity and generality, tolerating both electron-rich and electron-deficient functional groups on the aryl iodide. ccspublishing.org.cn Another unusual copper-catalyzed method involves the transfer of a cyano group from malononitrile (B47326) to aryl iodides. researchgate.net

The table below summarizes various cyanation methods applicable to aryl iodides, including those with electron-withdrawing substituents similar to 1-iodo-4-nitrobenzene.

| Catalyst System | Cyanide Source | Substrate Scope | Key Features |

| Pd(OAc)₂ / Cu(OAc)₂ | Hexamethylenetetramine | Tolerates nitro, methoxy, chloro groups on aryl iodides | Conducted under oxygen atmosphere. rsc.org |

| Pd–ZnFe₂O₄ nanoparticles | K₄[Fe(CN)₆] | Aryl bromides and iodides with H, NO₂, OCH₃, CH₃, Cl | Heterogeneous catalyst, high yield. rsc.org |

| Pd@CeO₂ | K₄[Fe(CN)₆]·3H₂O | 1-Iodo-4-nitrobenzene | Can be enhanced by visible light. researchgate.net |

| Cu(cat.)/TEMPO/Si | Acetonitrile | Tolerates both electron-rich and -deficient groups | Uses acetonitrile as the cyano source. ccspublishing.org.cn |

| NiCl₂ / XantPhos | Zn(CN)₂ | Broad substrate scope | Uses environmentally friendly PMHS as a reductant. nih.gov |

This interactive table provides an overview of different catalytic systems for the cyanation of aryl halides, demonstrating the versatility of this transformation.

Q & A

Q. What are the standard protocols for synthesizing 1-Iodyl-4-nitro-benzene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves iodination of nitrobenzene derivatives using iodine-based oxidizing agents under controlled conditions. A two-step approach may include nitration followed by iodination. To ensure purity:

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

- Validate purity via HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards .

- Confirm crystallinity via X-ray diffraction (SHELX refinement) to rule out amorphous impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and iodyl (O=I=O, ~900 cm⁻¹) functional groups. Reference NIST spectral libraries for nitrobenzene derivatives .

- NMR : Use ¹³C NMR to confirm aromatic substitution patterns (e.g., para-substitution via coupling constants) and iodobenzene resonance signals (δ ~90–100 ppm for C-I) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from iodine (m/z 127) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and closed systems to avoid inhalation/contact .

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to potential oxidative hazards .

- Store in amber glass containers at 4°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer :

- Use SHELXL for refinement, testing multiple models (e.g., disorder, twinning) .

- Cross-validate with DFT-calculated bond lengths (e.g., I-O vs. I=O) to identify discrepancies .

- Apply Hirshfeld surface analysis to assess intermolecular interactions affecting packing .

Q. What computational methods optimize electronic structure modeling of this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311++G**) to model charge distribution and frontier orbitals. Compare with experimental UV-Vis spectra (λmax ~300 nm for nitro groups) .

- Use molecular dynamics (MD) simulations to study solvent effects on reactivity in polar aprotic solvents (e.g., DMSO) .

Q. How can multi-step synthesis yields of this compound be improved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.